molecular formula C11H10N2O B3049940 Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- CAS No. 22641-00-5

Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-

Cat. No. B3049940
CAS RN: 22641-00-5
M. Wt: 186.21 g/mol
InChI Key: FBGOGHDRVWRWSS-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- is a chemical compound that is part of a class of molecules known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidine-fused skeletons, such as Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-, can be achieved through copper-catalyzed consecutive Sonogashira coupling and aminocyclization . This protocol provides a controlled and modular approach to access a variety of synthetically useful pyrimidine-fused skeletons with high efficiency, broad substrate scope, and excellent functional group compatibility .


Molecular Structure Analysis

The molecular structure of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- is determined by techniques such as NMR (1H, 13C, and 19F), FT-IR, and HR-MS . The spectroscopic assignments are confirmed by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- are complex and involve multiple steps . For instance, a copper-catalyzed sequence involving a Sonogashira coupling reaction and 5-exo-dig aminocyclization between a terminal alkyne and a 2-(2-bromophenyl)pyrimidine analog based on six-membered rings is presented .

Scientific Research Applications

Stereoselective Synthesis

A diastereoselective one-pot synthesis method for dihydropyrimido[2,1-a]isoindole-6(2H)-ones, containing three continuous stereocenters, has been developed. This process involves a hetero-Diels-Alder reaction between an enimide and an N-acylimine, followed by a Brønsted acid-mediated rearrangement, signifying a notable advancement in the synthesis of these compounds (Kramer et al., 2018).

Domino Synthesis of Enantiomers

An innovative method utilizing a domino ring-closure reaction followed by a microwave-induced retro-Diels–Alder reaction has been established for preparing pyrimido[2,1-a]isoindole derivatives. This method uniquely leverages norbornene derivatives as chiral sources, enabling the transfer of chirality to the pyrimido[2,1-a]isoindole structures (Fekete et al., 2016).

Formation of Polycyclic Compounds

The synthesis of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives, which are fused with either a pyridine or quinoline core, has been achieved. This synthesis process involves the reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride. Notably, one of the resulting compounds exhibits pronounced UV fluorescence, hinting at potential applications in materials science or bioimaging (Dotsenko et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, (2S)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor .

Future Directions

The future directions for research on Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- could include further exploration of its synthesis methods, detailed analysis of its physical and chemical properties, and investigation of its potential applications, particularly in the field of medicinal chemistry given the biological activity of some pyrimidine derivatives .

properties

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOGHDRVWRWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384396
Record name Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22641-00-5
Record name Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROPYRIMIDO(2,1-A)ISOINDOL-6(2H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
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Reactant of Route 6
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